molecular formula C18H14FNO2S2 B2550592 2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1796970-56-3

2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2550592
CAS No.: 1796970-56-3
M. Wt: 359.43
InChI Key: BHNYGIMTCSHRGF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a complex organic compound that features a fluorophenyl group and a thiophene moiety

Scientific Research Applications

2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenyl intermediate through halogenation reactions.

    Thiophene Derivative Synthesis: The thiophene derivatives are synthesized through cyclization reactions involving sulfur-containing reagents.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the thiophene derivatives using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide
  • 2-(4-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide

Uniqueness

Compared to its analogs, 2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2S2/c19-14-3-1-12(2-4-14)9-17(21)20-10-15-5-6-16(24-15)18(22)13-7-8-23-11-13/h1-8,11H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNYGIMTCSHRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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